4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid
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Overview
Description
4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring substituted with an isopropyl group. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 4-isopropylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Condensation Reaction: 4-formylbenzoic acid is reacted with 4-isopropylpiperazine in the presence of a suitable catalyst.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation reaction on a large scale.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols or other reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
- 4-((4-Ethylpiperazin-1-yl)methyl)benzoic acid
- 4-((4-Phenylpiperazin-1-yl)methyl)benzoic acid
Uniqueness
4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid is unique due to the presence of the isopropyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-[(4-propan-2-ylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(6-4-13)15(18)19/h3-6,12H,7-11H2,1-2H3,(H,18,19) |
InChI Key |
MPAIATSKHQZVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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